4-(3,5-二氯苯基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

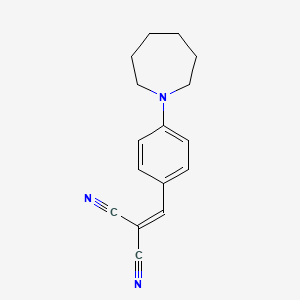

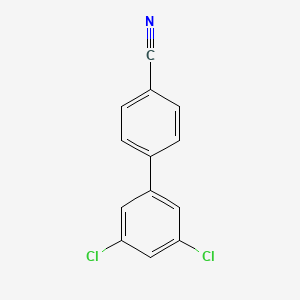

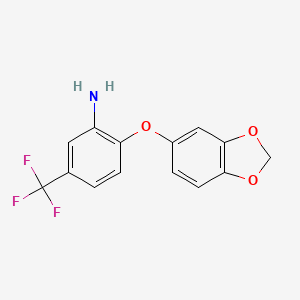

4-(3,5-Dichlorophenyl)benzonitrile is a chemical compound that is part of a broader class of organic molecules known for their aromatic rings and nitrile groups. While the specific compound 4-(3,5-Dichlorophenyl)benzonitrile is not directly discussed in the provided papers, related compounds with dichlorophenyl groups and benzonitrile structures are examined, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of benzonitrile oxides in cycloaddition reactions. For instance, benzonitrile oxide reacts with substituted 4,5-dihydro-3-methylene-2(3H)-furanones to yield various isoxazolinespirodihydrofuranones with different stereochemistry . This suggests that similar synthetic strategies could potentially be applied to synthesize derivatives of 4-(3,5-Dichlorophenyl)benzonitrile.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3,5-Dichlorophenyl)benzonitrile has been studied using experimental methods such as X-ray analysis and theoretical methods like density functional theory (DFT) . These studies provide information on the geometric parameters, which are crucial for understanding the molecular architecture of such compounds. The presence of substituents like the dichlorophenyl group can significantly influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is influenced by the electronic properties of the substituents attached to the aromatic ring. The cycloaddition reactions mentioned in the first paper indicate that benzonitrile oxides can participate in 1,3-dipolar cycloadditions, which could be a relevant reaction for 4-(3,5-Dichlorophenyl)benzonitrile as well. The presence of electron-withdrawing groups such as the nitrile and dichlorophenyl groups can affect the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(3,5-Dichlorophenyl)benzonitrile can be inferred from spectroscopic and computational studies. For example, the FT-IR spectra and NMR spectral methods provide insights into the vibrational and electronic environments within the molecule . Computational analyses, including NBO, HOMO-LUMO, and NLO studies, help in understanding the charge distribution, electronic transitions, and non-linear optical properties . These properties are essential for predicting the behavior of 4-(3,5-Dichlorophenyl)benzonitrile in various chemical environments and for potential applications in materials science.

科学研究应用

除草剂毒性研究化合物4-(3,5-二氯苯基)苯甲腈与某些除草剂具有结构相似性,这些除草剂已被广泛研究其对环境的影响和毒性。值得注意的是,对2,4-D除草剂毒性的研究为我们提供了有关除草剂毒性和诱变性的具体特征的宝贵见解。这些研究突出了关注职业风险、神经毒性、对除草剂的抗性或耐受性以及它们对非目标物种,尤其是水生物种的影响的趋势。此外,强调了进一步研究分子生物学方面,如基因表达和杀虫剂降解研究的重要性,以增进我们对除草剂毒理学的理解(Zuanazzi et al., 2020)。

环境影响评估与4-(3,5-二氯苯基)苯甲腈结构相关的氯酚污染的环境后果已被广泛审查。氯酚通常对哺乳动物和水生生物产生中等毒性影响,在长期暴露下对鱼类具有相当的毒性潜力。这些化合物的持久性和生物积累潜力根据环境条件和具有生物降解能力的微生物的存在而变化。氯酚的一个显着特点是其强烈的感官效应,突显了对详细的环境影响评估的需求(Krijgsheld & Gen, 1986)。

安全和危害

The safety data sheet for “4-(3,5-Dichlorophenyl)benzonitrile” suggests that it may be harmful if swallowed or in contact with skin . In case of accidental release, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .

属性

IUPAC Name |

4-(3,5-dichlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRCKFRNRAPCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432223 |

Source

|

| Record name | 4-(3,5-dichlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorophenyl)benzonitrile | |

CAS RN |

1025992-48-6 |

Source

|

| Record name | 4-(3,5-dichlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)